methyl 2-hydroxy-3-[N-(2-hydroxyethyl)-C-propylcarbonimidoyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-3-[N-(2-hydroxyethyl)-C-propylcarbonimidoyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-[N-(2-hydroxyethyl)-C-propylcarbonimidoyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves multiple steps. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-[N-(2-hydroxyethyl)-C-propylcarbonimidoyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-hydroxy-3-[N-(2-hydroxyethyl)-C-propylcarbonimidoyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2-methylenebutyrate: Shares similar functional groups but differs in the overall structure.
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: Contains similar hydroxyl and ester groups but has a different core structure.
Uniqueness
Methyl 2-hydroxy-3-[N-(2-hydroxyethyl)-C-propylcarbonimidoyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-hydroxy-3-[N-(2-hydroxyethyl)-C-propylcarbonimidoyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-5-6-10(17-7-8-18)12-11(19)9-16(2,3)13(14(12)20)15(21)22-4/h13,18,20H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXOFPFQAQCSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCCO)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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